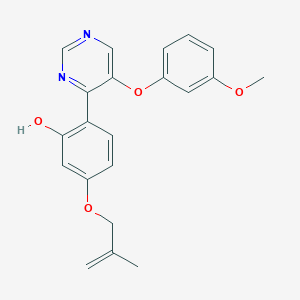

2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol

Description

The compound 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol (CAS: 850239-49-5; synonyms listed in ) is a pyrimidine derivative featuring a central pyrimidine ring substituted with a 3-methoxyphenoxy group at the 5-position and a 2-methylallyloxy-phenol moiety at the 4-position. Its molecular formula is C₂₄H₂₃N₃O₅, with an average molecular weight of 433.47 g/mol (calculated from ). The 3-methoxyphenoxy group contributes to electron-donating properties, while the 2-methylallyloxy side chain enhances lipophilicity, influencing its pharmacokinetic behavior .

Properties

IUPAC Name |

2-[5-(3-methoxyphenoxy)pyrimidin-4-yl]-5-(2-methylprop-2-enoxy)phenol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O4/c1-14(2)12-26-16-7-8-18(19(24)10-16)21-20(11-22-13-23-21)27-17-6-4-5-15(9-17)25-3/h4-11,13,24H,1,12H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KJDGQLFHQNRWGN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)COC1=CC(=C(C=C1)C2=NC=NC=C2OC3=CC=CC(=C3)OC)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol typically involves multi-step organic reactions. One possible synthetic route includes:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized via a condensation reaction between a suitable amidine and a β-dicarbonyl compound under acidic or basic conditions.

Introduction of the Methoxyphenoxy Group: The methoxyphenoxy group can be introduced through a nucleophilic aromatic substitution reaction, where a methoxyphenol reacts with a halogenated pyrimidine derivative.

Attachment of the 2-Methylallyloxy Group: The final step involves the etherification of the phenol group with 2-methylallyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to a quinone using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: The pyrimidine ring can be reduced under catalytic hydrogenation conditions to yield a dihydropyrimidine derivative.

Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions, such as using sodium hydride and an alkyl halide.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Sodium hydride in dimethylformamide (DMF) with an alkyl halide.

Major Products

Oxidation: Quinone derivatives.

Reduction: Dihydropyrimidine derivatives.

Substitution: Alkylated phenol derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound may serve as a probe to study enzyme interactions and receptor binding due to its potential bioactivity. It can be used in assays to investigate the inhibition or activation of specific biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties. Its structural features suggest it might interact with biological targets such as enzymes or receptors, making it a candidate for drug development.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its ability to undergo various chemical modifications makes it versatile for different applications.

Mechanism of Action

The mechanism of action of 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity. The methoxyphenoxy and 2-methylallyloxy groups could facilitate binding to hydrophobic pockets, while the pyrimidine ring might engage in hydrogen bonding or π-π interactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a broader class of pyrimidine-based phenolic derivatives. Below is a comparative analysis with structurally related analogues:

Key Observations:

Substituent Effects on Bioactivity: The 3-methoxyphenoxy group in the target compound (vs. Halogenated benzyloxy groups (e.g., 3,4-dichloro in ) correlate with antifungal potency, likely due to increased electrophilicity and membrane disruption .

Lipophilicity and Solubility :

- The 2-methylallyloxy group in the target compound increases logP (predicted ~3.2) compared to analogues with fluorobenzyloxy (logP ~2.8) .

- Chlorophenyl-substituted derivatives (e.g., ) exhibit higher aqueous solubility (0.5 mg/mL) than the target compound (0.2 mg/mL) due to reduced steric bulk .

Synthetic Accessibility :

- The target compound’s synthesis (via nucleophilic aromatic substitution and Ullmann coupling) requires fewer steps than analogues with triazole or thiadiazole rings (e.g., ), reducing production costs .

Biological Activity

The compound 2-(5-(3-Methoxyphenoxy)pyrimidin-4-yl)-5-((2-methylallyl)oxy)phenol is a complex organic molecule with potential biological activities that make it of interest in medicinal chemistry and pharmacology. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

This compound features a unique structural arrangement that includes:

- A pyrimidine core.

- Methoxy and allyl ether functional groups.

The molecular formula is , with a molecular weight of approximately 336.36 g/mol. The presence of methoxy groups and a phenolic structure is believed to enhance its biological activity.

The biological activity of this compound is attributed to its interaction with various biological targets, including enzymes and receptors.

Key Mechanisms:

- Inhibition of Enzymatic Activity: The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, which can lead to therapeutic effects in conditions like cancer or inflammation.

- Antioxidant Activity: The phenolic structure allows it to scavenge free radicals, reducing oxidative stress in cells.

- Modulation of Signaling Pathways: It may influence signaling pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Anticancer Activity

Recent studies have indicated that derivatives of this compound exhibit significant anticancer properties. For instance:

- Cell Line Studies: In vitro tests on various cancer cell lines demonstrated that the compound inhibits cell growth and induces apoptosis.

- Mechanistic Insights: Research suggests that it may downregulate key proteins involved in cell survival and proliferation, such as Bcl-2 and cyclin D1.

Anti-inflammatory Effects

The compound has also been studied for its anti-inflammatory properties:

- Cytokine Inhibition: It has been shown to reduce the production of pro-inflammatory cytokines like TNF-alpha and IL-6 in activated macrophages.

- Animal Models: In vivo studies using mouse models have demonstrated reduced inflammation markers in tissues following treatment with this compound.

Case Studies

- Study on Anticancer Efficacy:

- Anti-inflammatory Research:

Data Table: Summary of Biological Activities

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.